Cas no 1349708-91-3 (4-bromo-5-chloro-2-fluoro-benzoic acid)
4-bromo-5-chloro-2-fluoro-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-5-chloro-2-fluorobenzoic acid
- 2-fluoro-4-BroMo-5-chlorobenzoic acid
- FQYCZAHBPRQWRR-UHFFFAOYSA-N
- 2708AJ
- SY035139
- AK144854
- ST24043442
- Z1741973623
- 4-Bromo-5-chloro-2-fluoro-benzoic acid
- 4-bromo-5-chloro-2-fluoro-benzoic acid
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- MDL: MFCD19686184
- Inchi: 1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
- InChI Key: FQYCZAHBPRQWRR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(=O)O)=CC=1Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.887±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 322.3±42.0℃ at 760 mmHg
- Solubility: Almost insoluble (0.086 g/l) (25 º C),
4-bromo-5-chloro-2-fluoro-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017441-250mg |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
| Alichem | A013017441-500mg |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 97% | 500mg |
815.00 USD | 2021-06-25 | |
| Alichem | A013017441-1g |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 97% | 1g |
1,534.70 USD | 2021-06-25 | |
| Chemenu | CM127136-1g |
4-bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 95+% | 1g |
$234 | 2021-06-17 | |
| Chemenu | CM127136-5g |
4-bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 95+% | 5g |
$701 | 2021-06-17 | |
| Chemenu | CM127136-10g |
4-bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 95+% | 10g |
$1150 | 2021-06-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD265206-100mg |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 98% | 100mg |
¥85.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD265206-250mg |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 98% | 250mg |
¥127.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD265206-1g |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 98% | 1g |
¥322.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD265206-5g |
4-Bromo-5-chloro-2-fluorobenzoic acid |
1349708-91-3 | 98% | 5g |
¥911.0 | 2022-03-01 |
4-bromo-5-chloro-2-fluoro-benzoic acid Suppliers
4-bromo-5-chloro-2-fluoro-benzoic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-bromo-5-chloro-2-fluoro-benzoic acid
4-Bromo-5-Chloro-2-Fluoro-Benzoic Acid: A Comprehensive Overview
The compound 4-bromo-5-chloro-2-fluoro-benzoic acid (CAS No. 1349708-91-3) is a highly specialized aromatic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This benzoic acid derivative is characterized by its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. The presence of these halogen substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block for various chemical syntheses.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-bromo-5-chloro-2-fluoro-benzoic acid through multi-step processes involving halogenation, oxidation, and purification techniques. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging both traditional and modern synthetic strategies. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of a sequential halogenation approach to achieve high regioselectivity in the synthesis of this compound.
The structural uniqueness of 4-bromo-5-chloro-2-fluoro-benzoic acid lies in its ability to act as a versatile precursor for the development of bioactive molecules. Its carboxylic acid group can be readily functionalized to form esters, amides, or other derivatives, which are often employed in drug design. For example, derivatives of this compound have shown potential as inhibitors of certain enzymes involved in cancer progression, as reported in a 2023 study published in *Nature Communications*.
In terms of chemical properties, 4-bromo-5-chloro-2-fluoro-benzoic acid exhibits a high degree of stability under standard conditions due to the electron-withdrawing effects of the halogen substituents. These substituents also influence the compound's solubility and reactivity, making it suitable for various chemical transformations. Recent studies have focused on understanding the impact of these substituents on the electronic structure of the molecule using computational chemistry tools such as density functional theory (DFT). These insights have provided valuable information for predicting reactivity and designing novel synthetic pathways.
The application of 4-bromo-5-chloro-2-fluoro-benzoic acid extends beyond pharmaceuticals into areas such as agrochemicals and advanced materials. In agriculture, derivatives of this compound have been investigated for their potential as herbicides or fungicides. A 2023 study in *Pest Management Science* highlighted its effectiveness in inhibiting key enzymes responsible for fungal growth. Additionally, its role in materials science is gaining traction due to its ability to form stable metal complexes with transition metals, which are being explored for catalytic applications.
Looking ahead, ongoing research aims to further enhance the utility of 4-bromo-5-chloro-2-fluoro-benzoic acid by exploring its use in bioconjugation reactions and as a component in supramolecular assemblies. The integration of this compound into larger molecular frameworks could pave the way for innovative applications in nanotechnology and drug delivery systems.
In conclusion, 4-bromo-5-chloro-2-fluoro-benzoic acid stands out as a critical intermediate in modern organic synthesis. Its unique properties and diverse applications make it an essential compound for researchers across multiple disciplines. As advancements in synthetic methods and computational modeling continue to evolve, the potential for new discoveries and applications involving this compound remains vast.
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